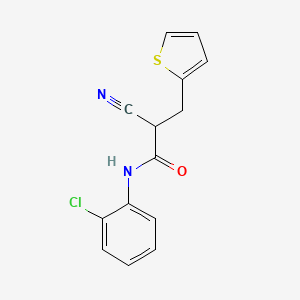![molecular formula C13H15NO4 B2581059 6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 199443-38-4](/img/structure/B2581059.png)
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxylic acid group (-COOH). The furylmethylamino group is attached to the cyclohexene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including cyclohexene carboxylic acid derivatives, are recognized for their role in biorenewable chemical production. These compounds, produced fermentatively by microbes like Escherichia coli and Saccharomyces cerevisiae, become inhibitory at concentrations below desired yields. The inhibition mechanisms include damage to the cell membrane and internal pH reduction. Research aims to understand these effects to engineer microbes with enhanced tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Bioactive Compounds from Plants
Carboxylic acids derived from plants exhibit significant biological activity, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship of these compounds suggests that rosmarinic acid and similar derivatives exhibit the highest antioxidant activity. This indicates the potential of cyclohexene carboxylic acid derivatives in developing new bioactive materials for medical and pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Organic Synthesis and Drug Development
The study of β-amino acid derivatives, including those related to cyclohexene carboxylic acid, highlights their importance in medicinal chemistry. These compounds are central to drug research due to their biological relevance and potential in creating new molecular entities. This encompasses the use of various metathesis reactions for the synthesis and transformation of functionalized β-amino acid derivatives, showcasing the versatility and robustness of these methodologies (Kiss, Kardos, Vass, & Fülöp, 2018).
Levulinic Acid in Drug Synthesis
Levulinic acid, a carboxylic acid with potential in drug synthesis, demonstrates the flexibility and diversity of carboxylic acids in creating value-added chemicals and reducing drug synthesis costs. This highlights the broader potential of carboxylic acids, including cyclohexene derivatives, in medicinal applications and their role in developing cost-effective and cleaner reaction processes (Zhang et al., 2021).
Bioisosteres for Drug Design
Carboxylic acids serve as critical pharmacophores in numerous drugs. However, issues like toxicity and metabolic instability have led to the exploration of bioisosteres to overcome these challenges. The development of novel carboxylic acid substitutes, which include derivatives of cyclohexene carboxylic acid, aims to improve pharmacological profiles and overcome the limitations associated with traditional carboxylate moieties (Horgan & O’Sullivan, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(furan-2-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-4,7,10-11H,5-6,8H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLUNBZKIOXZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2580978.png)


![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2580988.png)
![3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2580989.png)
![8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580990.png)
![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2580992.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2580993.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580994.png)

